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Compound of Interest

Compound Name: Diastovaricin |

Cat. No.: B1262980

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diastovaricin I, a member of the ansamycin class of antibiotics, was first isolated from
Streptomyces diastatochromogenes. This technical guide provides a comprehensive summary
of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS),
and Infrared (IR) spectroscopy—that were instrumental in the elucidation of its complex
structure. The information presented herein is compiled from the seminal publication by Hotta
et al. in The Journal of Antibiotics (1986).[1]

Physicochemical Properties

Initial characterization of Diastovaricin | revealed the following properties:
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Property Value
Appearance Yellow powder
Molecular Formula C39H45NO10
Molecular Weight 687

(MeOH) 238 (28,000), 275 (24,000), 315

UV Amax (nm) (&) (10,500), 330 (10,500), 435 (5,800)

Solubilit Soluble in methanol, ethyl acetate, acetone, and
olubility _
chloroform. Insoluble in n-hexane and water.

Spectroscopic Data

The structural determination of Diastovaricin | relied heavily on the following spectroscopic
techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry was pivotal in determining the molecular formula of
Diastovaricin I.

lon mlz

[M+H]* 688.3019

Infrared (IR) Spectroscopy

The infrared spectrum provided crucial information about the functional groups present in the
molecule.
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Wavenumber (cm~?) Functional Group Assignment
3400 O-H (hydroxyl)

1730 C=0 (ester)

1695 C=0 (amide)

1640 C=0 (quinone)

1610 C=C (aromaitic)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed analysis of both *H and 3C NMR spectra allowed for the complete assignment of the
chemical structure of Diastovaricin I. The data presented below was acquired in CDCls.

13C NMR Spectral Data (100 MHz, CDCIs)
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Chemical Shift (6, ppm) Carbon Assignment
184.4 (s) c-1
181.5 (s) C-4
170.2 (s) c-1'
168.4 (s) c-11
149.0 (s) C-3
141.2 (s) c-7
137.9 (s) C-5
134.1 (d) C-10
133.0 (s) C-9
131.7 (d) C-13
121.2 (s) C-2
118.9 (s) C-6
115.4 (s) C-8
113.8 (s) C-12
98.4 (d) c-1"
82.3 (d) C-15
79.2 (d) c-21
75.3 (d) C-19
74.5 (d) C-17
72.8 (d) C-25
68.9 (d) c-3"
68.3 (d) c-5"
67.8 (d) c-4"

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1262980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

56.4 (q) 3"-OCHs
40.5 (1) C-26
34.2 (d) c-2"
33.1(d) C-20
32.8 (d) C-18
31.8 (d) C-14
27.8 (t) C-22
26.1 (t) C-24
20.8 (q) 27-CHs
19.8 (q) 20-CHs
18.0 (q) 6"-CHs
17.5 (q) 18-CHs
16.5 (q) 14-CHs
15.6 () 24-CHs
12.8 (q) 16-CHs

IH NMR Spectral Data (400 MHz, CDCls)
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Chemical Shift (6, ppm)

Multiplicity (J in Hz)

Proton Assignment

15.80 (s) 3-OH
9.41 (s) 7-OH
8.40 (s) 11-NH
6.94 (d, 10.0) H-10
6.00 (dd, 15.0, 9.0) H-13
5.88 (d, 15.0) H-23
5.81 (d, 10.0) H-25
5.15 (d, 9.0) H-15
4.67 (d, 2.0) H-1"
4.10 (m) H-19
3.98 (d, 9.0) H-17
3.52 (dq, 9.0, 6.0) H-5
3.48 (s) 3"-OCHs
3.40 (dd, 9.0, 3.0) H-4"
3.32 (m) H-21
3.14 (dd, 9.0, 2.0) H-3"
2.70 (m) H-14
2.65 (m) H-20
2.58 (m) H-18
2.40 (m) H-16
2.30 (m) H-22a
2.22 (m) H-24a
2.10 (s) 27-CHs
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1.95 (m) H-22b
1.88 (m) H-2"
1.80 (m) H-24b
1.78 (s) 8-CHs
1.30 (d, 6.0) 6"-CHs
1.10 (d, 7.0) 20-CHs
1.05 (d, 7.0) 18-CHs
0.98 (d, 7.0) 14-CHs
0.90 (d, 7.0) 16-CHs
0.85 (d, 7.0) 24-CHs

Experimental Protocols

The following methodologies were employed for the isolation and spectroscopic analysis of

Diastovaricin I.

Isolation and Purification
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Fermentation and Extraction

Culture of Streptomyces diastatochromogenes

:

Extraction of culture filtrate with ethyl acetate

:

Concentration of organic layer

rude Extract

Chromatographic Purification

Silica gel column chromatography

:

Sephadex LH-20 column chromatography

:

Preparative HPLC

:

Pure Diastovaricin [

Click to download full resolution via product page

Fig. 1: Isolation workflow for Diastovaricin I.
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A strain of Streptomyces diastatochromogenes was cultured, and the resulting fermentation
broth was extracted with ethyl acetate. The concentrated extract was then subjected to a series
of chromatographic separations, including silica gel and Sephadex LH-20 column
chromatography, followed by preparative high-performance liquid chromatography (HPLC) to
yield pure Diastovaricin I.

Spectroscopic Analysis Workflow

Sample Preparation

Pure Diastovaricin I

Spectro%opic Measurements

Mass Spectrometry (MS) Infrared (IR) Spectroscopy Nuclear Magnetic Resonance (NMR)
High Resolution KBr pellet 1H, 13C in CDCl3
l Data Analysis an£ Structure Elucidation l
Determine Molecular Formula Identify Functional Groups Assign Proton and Carbon Signals

l <

» Propose Chemical Structure <

Click to download full resolution via product page

Fig. 2: Workflow for spectroscopic analysis.

e Mass Spectrometry: High-resolution mass spectra were recorded to determine the exact
mass and molecular formula.

« Infrared Spectroscopy: The IR spectrum was measured using a KBr pellet to identify
characteristic functional group absorptions.
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* NMR Spectroscopy: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer
using deuterated chloroform (CDCIs) as the solvent and tetramethylsilane (TMS) as the
internal standard.

Structural Elucidation Pathway

The elucidation of the Diastovaricin | structure was a stepwise process integrating the data
from all spectroscopic methods.

MS Data
(C39H45NO10)
Structural Fragments
(OHHE]:)gtaNH) Naphthoquinone Chromophore

Sugar Moiety = ——— | Diastovaricin I Structure

NMR Data
(*H, 3C, COSY, HMBC)

Ansa Chain

Click to download full resolution via product page

Fig. 3: Logical flow of structure elucidation.

The mass spectrometry data established the molecular formula. The IR spectrum confirmed the
presence of key functional groups including hydroxyls, a quinone, an ester, and an amide. The
extensive 1D and 2D NMR data, including COSY and HMBC experiments, allowed for the
piecing together of the molecular fragments: the naphthoquinone core, the long ansa chain with
its stereocenters, and the attached sugar unit. The culmination of this data analysis led to the
definitive structural assignment of Diastovaricin 1.

Conclusion
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The spectroscopic data presented provides a foundational dataset for the chemical
characterization of Diastovaricin I. These details are crucial for researchers engaged in the
synthesis of Diastovaricin | analogs, professionals in drug development exploring its
therapeutic potential, and scientists investigating its mode of action and biosynthetic pathway.
The combination of MS, IR, and detailed NMR analysis provided an unambiguous structural
elucidation of this complex natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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